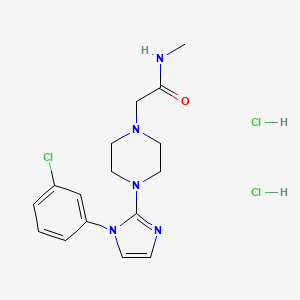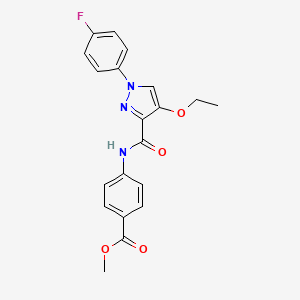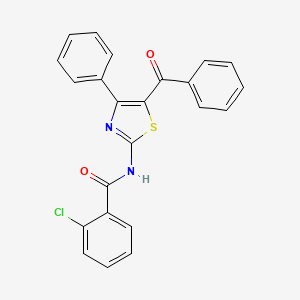![molecular formula C16H10Cl3FN2O2 B3005105 3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 2413374-23-7](/img/structure/B3005105.png)
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the oxadiazole family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Optical Nonlinearity and Optoelectronics
A study by Chandrakantha et al. (2011) on 1,3,4-oxadiazole derivatives, including those with 2-fluoro-4-methoxy phenyl, reveals their potential in optoelectronics. The compounds exhibit optical nonlinearity, particularly compound 4a with Bromine, which behaves as an optical limiter at 532 nm wavelength.
Crystal Packing and Non-Covalent Interactions
Sharma et al. (2019) focused on crystal packing of 1,2,4-oxadiazole derivatives Sharma, T. et al. (2019). They explored non-covalent interactions, including lone pair-π interaction and halogen bonding, in these compounds, contributing significantly to their supramolecular architectures.
Antibacterial Activity
The antibacterial properties of 1,3,4-oxadiazole derivatives have been investigated in several studies. For instance, Rai et al. (2010) synthesized novel derivatives demonstrating significant antibacterial activity against various strains, including Bacillus subtilis and Staphylococcus aureus Rai, N. P. et al. (2010).
Anticancer Evaluation
Yakantham et al. (2019) synthesized 1,2,4-oxadiazole derivatives and tested their anticancer activity against various human cancer cell lines Yakantham, T. et al. (2019). These compounds showed good to moderate activity, highlighting their potential in cancer treatment.
Antimicrobial Agents
Parikh and Joshi (2014) explored 1,3,4-oxadiazole derivatives as antimicrobial agents Parikh, K. & Joshi, D. (2014). Their study found that compounds with fluorine atoms exhibited the highest potency against a range of bacterial and fungal strains.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Appropriate safety measures should be taken when handling this compound.
Propiedades
IUPAC Name |
3-[4-[(2-fluorophenyl)methoxy]phenyl]-5-(trichloromethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl3FN2O2/c17-16(18,19)15-21-14(22-24-15)10-5-7-12(8-6-10)23-9-11-3-1-2-4-13(11)20/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYHNMBNYUJFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NOC(=N3)C(Cl)(Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl3FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


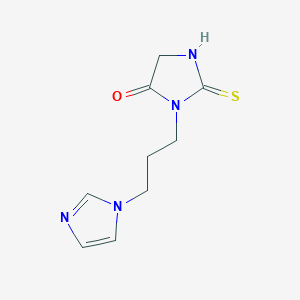
![2-[4-Hydroxy-2-(8-hydroxy-3,7-dimethylocta-2,6-dienyl)-5-methylphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3005028.png)
![2-[(4-Fluorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3005030.png)
![5-Bromo-6-iodoimidazo[1,2-a]pyridin-8-ol](/img/structure/B3005031.png)
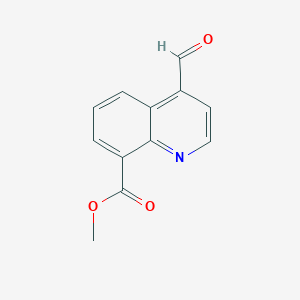
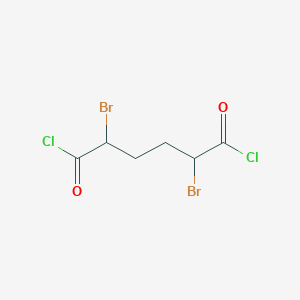
![1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B3005037.png)

![2-[2-Oxo-2-(3,4,5-trimethoxyphenyl)ethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B3005039.png)
